molecular formula C9H8N2O7 B114567 Bis(2,5-dioxopyrrolidin-1-yl) carbonate CAS No. 74124-79-1

Bis(2,5-dioxopyrrolidin-1-yl) carbonate

Cat. No. B114567
CAS RN: 74124-79-1
M. Wt: 256.17 g/mol
InChI Key: PFYXSUNOLOJMDX-UHFFFAOYSA-N
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Patent
US04341707

Procedure details

11.5 g (0.1 mol) of N-hydroxysuccinimide was admixed with 6 ml (0.05 mol) of trichloromethyl chloroformate (TCF), and the resultant admixture was melted by heating. The heating was continued for 10 minutes and then the resultant melt was allowed to cool and to deposit a colorless crystalline material. This crystalline material was filtered off from the liquid phase and recrystallized from acetonitrile, affording 6.5 g of the titled compound in the form of colorless crystals. Yield 50%.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].Cl[C:10]([O:12]C(Cl)(Cl)Cl)=[O:11]>>[CH2:5]1[C:6](=[O:7])[N:2]([O:1][C:10]([O:12][N:2]2[C:6](=[O:7])[CH2:5][CH2:4][C:3]2=[O:8])=[O:11])[C:3](=[O:8])[CH2:4]1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
This crystalline material was filtered off from the liquid phase
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.